An In-Depth Technical Guide to 5-Bromo-3,3-dimethyl-isoindolin-1-one: A Versatile Scaffold for Research and Development
An In-Depth Technical Guide to 5-Bromo-3,3-dimethyl-isoindolin-1-one: A Versatile Scaffold for Research and Development
Introduction: The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products, pharmaceuticals, and functional materials. Its rigid, bicyclic structure serves as a valuable framework for developing compounds with significant biological activity. The introduction of specific substituents onto this core allows for the fine-tuning of physicochemical properties and biological targeting. This guide focuses on a particularly interesting derivative, 5-Bromo-3,3-dimethyl-isoindolin-1-one , a compound poised for exploration in medicinal chemistry and materials science. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modification via cross-coupling reactions, while the gem-dimethyl group at the 3-position imparts steric bulk and metabolic stability, making it an attractive building block for drug discovery programs.
This technical document provides a comprehensive overview of its chemical structure, physicochemical properties, modern synthetic routes, reactivity, and potential applications, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
5-Bromo-3,3-dimethyl-isoindolin-1-one is characterized by a fused benzene and pyrrolidinone ring system. The key structural features are a bromine atom on the aromatic ring at position 5 and a quaternary carbon at position 3, substituted with two methyl groups.
Caption: Workflow for Ni-catalyzed synthesis.
Representative Experimental Protocol: (Adapted from Fang, K. et al., Org. Lett. 2021, 23, 5523-5527) [1]
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To an oven-dried Schlenk tube, add the bromo-substituted enamide (1.0 equiv), NiBr₂(DME) (10 mol %), and a suitable ligand (e.g., 1,10-phenanthroline, 15 mol %).
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Add zinc powder (2.0 equiv) as the reductant.
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Evacuate and backfill the tube with nitrogen or argon gas three times.
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Add anhydrous acetonitrile as the solvent, followed by methyl iodide (2.0 equiv).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Bromo-3,3-dimethyl-isoindolin-1-one.
Causality and Mechanistic Insight: The reaction is believed to proceed via oxidative addition of the enamide to a Ni(0) species, generated in situ by the zinc reductant. This is followed by an intramolecular migratory insertion to form a five-membered nickelacycle. Subsequent transmetalation with the alkyl iodide and reductive elimination furnishes the 3,3-disubstituted isoindolinone product and regenerates the active nickel catalyst.
Base-Promoted Cascade Reaction
An alternative, metal-free approach involves the cascade reaction of an ortho-carbonyl-substituted benzonitrile with a suitable pronucleophile. [2][3][4]This method is advantageous due to its operational simplicity and the use of an inexpensive and environmentally benign base like potassium carbonate.
Conceptual Workflow:
Caption: Workflow for base-promoted cascade synthesis.
Representative Experimental Protocol: (Adapted from Della Sala, G. et al., J. Org. Chem. 2021, 86, 15128-15138) [4]
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In a sealed vial, combine 2-acetyl-4-bromobenzonitrile (1.0 equiv), a pronucleophile such as a ((chloromethyl)sulfonyl)benzene (1.2 equiv), and potassium carbonate (1.0 equiv).
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Add anhydrous acetonitrile to the mixture.
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Heat the reaction in an oil bath at 50 °C and stir until the starting material is consumed, as monitored by TLC.
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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The resulting intermediate can then be further manipulated (e.g., reductive desulfonylation) to afford the target 3,3-dimethyl structure.
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Purify the final product by column chromatography.
Reactivity and Potential Applications
5-Bromo-3,3-dimethyl-isoindolin-1-one is a versatile intermediate with two primary sites of reactivity: the aromatic ring and the lactam functionality.
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Aromatic Ring Chemistry: The bromine atom at the 5-position is the most valuable functional handle. It is primed for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse aryl, alkyl, alkynyl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
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Lactam Chemistry: The N-H bond of the lactam can be deprotonated with a suitable base and alkylated or acylated to introduce substituents on the nitrogen atom. The carbonyl group can undergo nucleophilic addition, although this is less common than N-functionalization.
Potential Applications in Research and Drug Development:
The isoindolinone core is associated with a broad spectrum of biological activities. While specific studies on 5-Bromo-3,3-dimethyl-isoindolin-1-one are limited, its structural features make it a compelling candidate for investigation in several therapeutic areas:
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Oncology: Many isoindolinone derivatives exhibit potent anticancer properties by targeting key oncogenic pathways. [5]The scaffold can be elaborated to develop inhibitors of kinases, such as VEGFR-2, which are crucial for tumor angiogenesis. [5]* Neuroscience: Related structures have been identified as positive allosteric modulators (PAMs) of serotonin receptors like 5-HT2CR, suggesting potential applications in treating obesity and other CNS disorders.
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Antimicrobial Research: The isoindolin-1,3-dione framework, a close relative, has been successfully used to develop agents with significant antimycobacterial activity. [6]This suggests that the isoindolinone core could also serve as a starting point for novel antibiotics.
Safety and Handling
As a laboratory chemical, 5-Bromo-3,3-dimethyl-isoindolin-1-one should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related compounds like 5-Bromo-1-isoindolinone can provide guidance. [7]
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Hazard Statements (Predicted):
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H302: Harmful if swallowed.
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H317: May cause an allergic skin reaction.
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Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] * Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid dust formation. Keep away from heat and sources of ignition. [7] * Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. [7]* First Aid:
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Skin Contact: Wash off immediately with plenty of soap and water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
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Conclusion
5-Bromo-3,3-dimethyl-isoindolin-1-one represents a high-value chemical scaffold with significant untapped potential. Its strategic combination of a modifiable bromine handle and a stable gem-dimethyl group makes it an ideal building block for creating complex molecular architectures. The robust synthetic methodologies now available for its preparation open the door for its widespread use in medicinal chemistry, agrochemistry, and materials science. This guide serves as a foundational resource to empower researchers to explore the rich chemistry of this promising molecule and unlock its full potential in their scientific endeavors.
References
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Fang, K., Huang, W., Shan, C., Qu, J., & Chen, Y. (2021). Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. Organic Letters, 23(14), 5523–5527. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3,3-Dialkyl-Substituted Isoindolinones Enabled by Nickel-Catalyzed Reductive Dicarbofunctionalization of Enamides. Retrieved from [Link]
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Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. IRIS (Institutional Research Information System). Available at: [Link]
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Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. The Journal of Organic Chemistry, 86(21), 15128-15138. Available at: [Link]
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Della Sala, G., et al. (2021). Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. PubMed. Available at: [Link]
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Kumar, K., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. Available at: [Link]
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Synthonix, Inc. (n.d.). 959756-18-4 | 5-Bromo-3,3-dimethyl-isoindolin-1-one. Retrieved from [Link]
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Aribo Biotechnology. (n.d.). Cas:959756-18-4 Name:5-Bromo-3,3-dimethyl-isoindolin-1-one. Retrieved from [Link]
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Capot Chemical. (n.d.). 959756-18-4 | 5-bromo-3,3-diméthyl-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3,3-Disubstituted Isoindolin-1-ones via Iodoamination of α-Substituted Secondary 2-Vinylbenzamides. Retrieved from [Link]
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